molecular formula C29H27FN4O4S B12636672 C29H27FN4O4S

C29H27FN4O4S

Cat. No.: B12636672
M. Wt: 546.6 g/mol
InChI Key: QSVBDZKQTALMJT-UHFFFAOYSA-N
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Description

C₂₉H₂₇FN₄O₄S is a fluorinated organic compound with a molecular weight of 570.61 g/mol. The presence of fluorine often enhances metabolic stability and bioavailability, while the sulfonic group may improve solubility .

Properties

Molecular Formula

C29H27FN4O4S

Molecular Weight

546.6 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-[1-(4-methoxyphenyl)-5-oxo-3-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]-2-sulfanylideneimidazolidin-4-yl]acetamide

InChI

InChI=1S/C29H27FN4O4S/c1-38-24-14-12-23(13-15-24)34-28(37)25(17-26(35)31-21-8-6-20(30)7-9-21)33(29(34)39)18-19-4-10-22(11-5-19)32-16-2-3-27(32)36/h4-15,25H,2-3,16-18H2,1H3,(H,31,35)

InChI Key

QSVBDZKQTALMJT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(N(C2=S)CC3=CC=C(C=C3)N4CCCC4=O)CC(=O)NC5=CC=C(C=C5)F

Origin of Product

United States

Preparation Methods

The synthesis of N-(4-((3-fluorobenzyl)oxy)phenyl)-6-(5-(((2-(methylsulfonyl)ethyl)amino)methyl)furan-2-yl)quinazolin-4-amine involves several steps. The synthetic route typically includes the following steps:

    Formation of the quinazoline core: This is achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the furan ring: This step involves the reaction of the quinazoline core with a furan derivative.

    Attachment of the fluorobenzyl group: This is done through a nucleophilic substitution reaction.

    Final modifications:

Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

N-(4-((3-fluorobenzyl)oxy)phenyl)-6-(5-(((2-(methylsulfonyl)ethyl)amino)methyl)furan-2-yl)quinazolin-4-amine: undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the fluorobenzyl group.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield various products.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-(4-((3-fluorobenzyl)oxy)phenyl)-6-(5-(((2-(methylsulfonyl)ethyl)amino)methyl)furan-2-yl)quinazolin-4-amine: has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-((3-fluorobenzyl)oxy)phenyl)-6-(5-(((2-(methylsulfonyl)ethyl)amino)methyl)furan-2-yl)quinazolin-4-amine involves the inhibition of tyrosine kinases. It binds to the ATP-binding site of the HER2/neu and EGFR receptors, preventing their activation and subsequent signaling pathways. This inhibition leads to the suppression of cell proliferation and induces apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues and Modifications

lists several structurally related compounds, including:

  • C₂₉H₂₄ClFN₄O₄S : Chlorine substitution at the aromatic ring.
  • C₂₉H₂₁ClFN₄O₄SD₅ : Deuterium incorporation, likely to study metabolic pathways.
  • C₂₉H₂₂ClFN₄O₄SD₄·2C₇H₈O₃S : Co-crystallized with methyl salicylate derivatives, possibly to enhance crystallinity or stability.
Key Differences:
Property C₂₉H₂₇FN₄O₄S C₂₉H₂₄ClFN₄O₄S C₂₉H₂₁ClFN₄O₄SD₅
Molecular Weight 570.61 g/mol 587.06 g/mol 594.63 g/mol
Substituent Fluorine Chlorine Chlorine + Deuterium
Solubility Moderate (inferred) Likely lower (Cl) Similar to parent
Metabolic Stability High (F) Moderate (Cl) Enhanced (D)

Notes:

  • Deuterium incorporation (e.g., C₂₉H₂₁ClFN₄O₄SD₅) slows metabolic degradation, a strategy used in deuterated drugs like deutetrabenazine .

Comparison with Non-Fluorinated Analogues

  • C₂₂H₂₁ClN₄O₄S: A smaller, non-fluorinated analogue. The absence of fluorine reduces electronegativity and may decrease resistance to oxidative metabolism.
  • Impact of Fluorine : Fluorine’s strong electron-withdrawing effect enhances binding affinity to target proteins and reduces CYP450-mediated metabolism, as seen in drugs like ciprofloxacin .

Physicochemical Properties vs. Heterocyclic Compounds

and provide data on unrelated compounds but highlight trends:

  • Solubility: C₂₉H₂₇FN₄O₄S likely has moderate solubility (similar to C10H9NO4S, which is sparingly soluble in water ).
  • CYP Inhibition : Fluorine and sulfonic groups may confer CYP1A2 inhibition, analogous to C7H6N2O in .

Research Implications and Gaps

  • Pharmacokinetics: The fluorine atom in C₂₉H₂₇FN₄O₄S may extend half-life compared to chlorinated or non-halogenated versions.
  • Toxicity : Structural similarities to impurities () warrant toxicity profiling, especially for deuterated variants .
  • Synthetic Optimization : Methods from (microwave-assisted synthesis) and (solvent selection) could improve yields .

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